molecular formula C17H16BrN3O3 B11555992 N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide

N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11555992
M. Wt: 390.2 g/mol
InChI Key: IVULLOZFJAWARQ-YBFXNURJSA-N
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Description

N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and analytical chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide typically involves the condensation of 3-bromoaniline with 4-oxobutanoic acid hydrazide, followed by the reaction with 2-hydroxybenzaldehyde. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium acetate)
  • Temperature: Reflux conditions (70-80°C)
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of hydrazine or amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer activities.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials and sensors.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide may involve:

    Molecular Targets: Interaction with enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of specific enzymes, induction of apoptosis, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide
  • N-(3-fluorophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide
  • N-(3-methylphenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide

Uniqueness

N-(3-bromophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties compared to its analogs.

Properties

Molecular Formula

C17H16BrN3O3

Molecular Weight

390.2 g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H16BrN3O3/c18-13-5-3-6-14(10-13)20-16(23)8-9-17(24)21-19-11-12-4-1-2-7-15(12)22/h1-7,10-11,22H,8-9H2,(H,20,23)(H,21,24)/b19-11+

InChI Key

IVULLOZFJAWARQ-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Br)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Br)O

Origin of Product

United States

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